molecular formula C12H13ClO2S B1428913 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid CAS No. 1343726-37-3

4-Chloro-2-(cyclopentylsulfanyl)benzoic acid

Cat. No.: B1428913
CAS No.: 1343726-37-3
M. Wt: 256.75 g/mol
InChI Key: JSSFYEQJVOACAC-UHFFFAOYSA-N
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Description

4-Chloro-2-(cyclopentylsulfanyl)benzoic acid is a benzoic acid derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a chlorine substituent and a cyclopentylsulfanyl group on the aromatic ring, making it a versatile building block for the construction of more complex molecules, such as sulfonamides and other pharmacologically active scaffolds. Researchers can utilize this compound in exploring structure-activity relationships, particularly in developing inhibitors or modulators for various biological targets. The presence of the carboxylic acid functional group allows for further derivatization into amides or esters, while the sulfide bridge can be oxidized to a sulfone , offering multiple avenues for chemical optimization. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions. The specific mechanism of action and research applications for this compound are not provided and must be determined through experimental investigation. ( Note: The specific research applications, mechanism of action, and other detailed properties for this exact compound are not available in the search results and should be confirmed from reliable scientific sources.)

Properties

IUPAC Name

4-chloro-2-cyclopentylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2S/c13-8-5-6-10(12(14)15)11(7-8)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSFYEQJVOACAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=C(C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Chlorination

A common method to introduce the chloro substituent at the 4-position is selective chlorination of a methyl or hydroxymethyl benzoic acid derivative. For example, the chlorination of 4-methyl or 4-hydroxymethyl benzoic acid derivatives under radical conditions with catalysts such as dibenzoyl peroxide and chlorine gas has been reported to yield 4-chloromethyl benzoic acid chlorides with high purity and yield (up to 88.8%).

Key conditions:

  • Catalyst: Dibenzoyl peroxide,
  • Chlorine gas introduced gradually,
  • Temperature control between 55–75 °C,
  • Use of triethanolamine as a stabilizer,
  • Reaction monitored by gas chromatography to ensure minimal by-products.

This chlorination step can be followed by hydrolysis to convert chloromethyl intermediates into carboxylic acids or acid chlorides as needed for further functionalization.

Sulfidation (Introduction of Cyclopentylsulfanyl Group)

The incorporation of the cyclopentylsulfanyl group typically involves nucleophilic substitution of a suitable leaving group (e.g., halide or sulfonyl chloride) on the aromatic ring with a cyclopentyl thiol or cyclopentylsulfanyl anion.

While direct examples of cyclopentylsulfanyl substitution on benzoic acids are scarce, analogous methods for alkylsulfanyl benzoic acids involve:

  • Reaction of 2-chloro-4-methylsulfonylbenzoic acid derivatives with cyclopentyl thiol under basic or catalytic conditions,
  • Use of sulfur-based nucleophiles to replace sulfonyl or halogen substituents,
  • Control of reaction temperature (often 50–100 °C) to optimize substitution without side reactions.

This step is critical for installing the cyclopentylsulfanyl moiety with regioselectivity at the 2-position relative to the carboxylic acid group.

Oxidation and Carboxylation

In some methods, the methyl or methylsulfonyl precursors are oxidized to the corresponding benzoic acids using oxidants such as nitric acid or potassium permanganate under controlled temperature conditions (e.g., 175–195 °C for nitric acid oxidation).

Alternatively, hydrolysis of acid chlorides or esters derived from chloromethyl benzoic acid intermediates yields the free carboxylic acid.

Representative Preparation Route (Adapted from Related Compounds)

Step Reaction Type Reagents/Conditions Outcome Yield & Purity
1 Chlorination 4-Methylbenzoic acid + Cl2, dibenzoyl peroxide, triethanolamine, 55–75 °C 4-Chloromethylbenzoic acid or acid chloride ~88.8% yield, 99.4% purity
2 Sulfidation 4-Chloro-2-(leaving group)benzoic acid + cyclopentyl thiol, base, 50–100 °C 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid precursor High regioselectivity, moderate to high yield (literature analogs)
3 Oxidation / Hydrolysis Nitric acid oxidation or hydrolysis of acid chloride Conversion to benzoic acid functional group ~85–90% depending on conditions

Detailed Research Findings and Notes

  • Catalyst and Solvent Effects: Use of dibenzoyl peroxide as radical initiator and triethanolamine as stabilizer reduces side reactions in chlorination. Low-polarity solvents such as carbon tetrachloride or dichloromethane are preferred for chlorination and oxidation steps.

  • Reaction Monitoring: Gas chromatography (GC) is essential for tracking reaction progress and impurity levels, ensuring termination at optimal conversion (e.g., <0.05% unreacted starting material).

  • Temperature Control: Chlorination and oxidation steps require precise temperature control to avoid over-chlorination or decomposition (chlorination at 55–75 °C; oxidation at 175–195 °C).

  • Yield Optimization: Stepwise addition of chlorine and oxidant, along with controlled stirring and reaction times (e.g., chlorination for 12 hours, oxidation for 4 hours), optimize yields and product quality.

  • By-products: Minor formation of hydroxymethyl or sulfonyl by-products occurs but can be minimized and sometimes serve as intermediates for further synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: NaH, K2CO3, DMF, DMSO

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted benzoic acid derivatives

Scientific Research Applications

Anticancer Properties

Recent studies have explored the role of 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid in cancer treatment. It has been investigated as a potential inhibitor of specific ion channels involved in cancer cell proliferation and survival. For example, similar compounds have shown effectiveness in targeting TMEM206, an ion channel implicated in acid-induced cell death in colorectal cancer cells. The inhibition of such channels could lead to enhanced therapeutic strategies against cancer .

Inhibition of Ion Channels

The compound is being studied for its ability to inhibit ion channels, which play crucial roles in various physiological processes. Research indicates that derivatives of benzoic acid can serve as small molecule inhibitors for ion channels, potentially leading to new treatments for diseases linked to ion channel dysregulation .

Synthetic Pathways

This compound can serve as a precursor in the synthesis of other biologically active compounds. It can be utilized in the synthesis of novel herbicides and liquid crystals, showcasing its versatility in chemical reactions .

Liquid Crystals

Due to its unique molecular structure, this compound has potential applications in the development of liquid crystals. These materials are essential for various electronic displays and sensors due to their electro-optical properties .

Polymer Chemistry

The compound can also be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. This application is particularly relevant for developing advanced materials used in electronics and coatings .

Case Studies

StudyApplicationFindings
Osei-Owusu et al., 2021AnticancerInvestigated the role of TMEM206; found that inhibition could reduce cell death in cancer cells.
Delalande et al., 2019Ion Channel InhibitionIdentified this compound as a potential scaffold for developing selective TMEM206 inhibitors.
Sigma-Aldrich ReportsSynthesisDemonstrated the use of the compound as a precursor for synthesizing novel herbicides and liquid crystals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins. The cyclopentylsulfanyl group can influence the compound’s binding affinity and specificity, while the chlorine atom can affect its reactivity and stability. The exact pathways and molecular targets would vary based on the context of its use in research or industry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogs of 4-chloro-2-(cyclopentylsulfanyl)benzoic acid, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-Cl, 2-cyclopentylsulfanyl C₁₂H₁₃ClO₂S 256.79 (calculated) Thioether linkage; bulky cyclopentyl group enhances lipophilicity.
5-(Aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoic acid (Furosemide) 4-Cl, 5-SO₂NH₂, 2-(furfurylamino) C₁₂H₁₁ClN₂O₅S 330.77 Sulfonamide and furyl groups; diuretic activity via Na⁺/K⁺/Cl⁻ cotransport inhibition.
4-Chloro-2-(4-methylbenzenesulfonamido)benzoic acid 4-Cl, 2-(tosylamido) C₁₄H₁₂ClNO₄S 325.77 Sulfonamide linkage; potential antibacterial/antifungal activity.
2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid (Chlorthalidone Impurity) 4-Cl, 3-SO₂NH₂, 2-benzoyl C₁₄H₁₀ClNO₅S 339.75 Sulfamoyl and benzoyl groups; associated with antihypertensive drug impurities.
4-Chloro-3-(chlorosulfonyl)benzoic acid 4-Cl, 3-ClSO₂ C₇H₄Cl₂O₄S 255.07 Chlorosulfonyl group; precursor for sulfonamide synthesis.

Physicochemical Properties

  • Lipophilicity : The cyclopentylsulfanyl group in the target compound increases lipophilicity compared to smaller substituents (e.g., methyl or furyl). This may enhance membrane permeability but reduce aqueous solubility.
  • Acidity : The carboxylic acid (pKa ~2–3) and electron-withdrawing chlorine (inductive effect) increase acidity compared to unsubstituted benzoic acids. Sulfur-containing groups (e.g., sulfonamides) further modulate acidity via resonance and inductive effects .

Biological Activity

4-Chloro-2-(cyclopentylsulfanyl)benzoic acid is a chemical compound of interest due to its potential biological activities. Its structure features a chloro group and a cyclopentylsulfanyl moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H13ClS
  • Molecular Weight : 224.74 g/mol
  • CAS Number : 1343726-37-3

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The presence of the cyclopentylsulfanyl group may enhance lipophilicity, potentially improving membrane permeability and binding affinity to target sites.

Anticancer Activity

The compound's structural characteristics may also confer anticancer properties. Compounds containing chloro and sulfur groups have been investigated for their ability to induce apoptosis in cancer cells. For example, related benzoic acid derivatives have shown promise in inhibiting tumor growth in vitro and in vivo, suggesting that this compound could similarly impact cancer cell viability.

Study 1: Antimicrobial Evaluation

A study conducted on various benzoic acid derivatives found that compounds with a chloro substituent demonstrated significant antibacterial activity against Gram-positive bacteria. The study evaluated the Minimum Inhibitory Concentration (MIC) values, highlighting the importance of substituent groups in determining biological activity.

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDStaphylococcus aureus
4-Chloro-2-methylbenzoic acid32Escherichia coli

Study 2: Anticancer Activity

In another investigation focusing on benzoic acid derivatives, researchers assessed the cytotoxic effects of several compounds against colorectal cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range, suggesting potential as therapeutic agents.

CompoundIC50 (µM)Cell Line
This compoundTBDHCT116 (Colorectal Cancer)
CBA (Related Compound)9.55HCT116

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid, and how are reaction conditions optimized?

  • Answer : The compound can be synthesized via sulfanylation of 4-chloro-2-bromobenzoic acid with cyclopentanethiol under palladium catalysis (e.g., Pd(PPh₃)₄) in a DMF/water mixture at 80–100°C. Optimization involves adjusting catalyst loading, solvent ratios, and reaction time to maximize yield (typically 60–75%) . Side products like disulfides or over-chlorinated derivatives may form; purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopentylsulfanyl proton shifts at δ 3.2–3.5 ppm; aromatic protons near δ 7.5–8.0 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight ([M+H]+ ~284.7 m/z) .
  • IR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C aromatic stretch at ~650 cm⁻¹) .

Q. What are the common applications of this compound in pharmaceutical research?

  • Answer : It serves as a precursor for TRPM4 channel inhibitors (e.g., analogs with IC₅₀ ~1.5 μM in prostate cancer studies) and as a sulfonamide intermediate in diuretics like furosemide derivatives . Its cyclopentylsulfanyl group enhances lipophilicity for blood-brain barrier penetration in CNS drug candidates .

Advanced Research Questions

Q. How can researchers address low yields in the sulfanylation step during synthesis?

  • Answer : Low yields often stem from competing oxidation of cyclopentanethiol. Strategies include:

  • Using inert atmospheres (N₂/Ar) to prevent disulfide formation.
  • Adding reducing agents (e.g., DTT) or switching to milder bases (K₂CO₃ instead of NaOH).
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiol reactivity .

Q. How should contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?

  • Answer : Discrepancies in aromatic proton assignments may arise from dynamic effects in solution. To confirm structure:

  • Perform X-ray diffraction (as in ) for unambiguous conformation analysis.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Compare experimental data with computational simulations (DFT-based NMR prediction tools) .

Q. What methodologies are recommended for studying its interaction with biological targets (e.g., TRPM4 channels)?

  • Answer :

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) using immobilized TRPM4 extracellular domains.
  • Patch-Clamp Electrophysiology : Measures ion flux inhibition in HEK293 cells expressing TRPM4 .
  • Molecular Dynamics (MD) Simulations : Models ligand-channel interactions (e.g., cyclopentylsulfanyl group docking to hydrophobic pockets) .

Q. How can computational tools predict the compound’s reactivity in novel reactions?

  • Answer :

  • Reaxys/Scifinder : Screen analogous reactions (e.g., sulfanylation of chlorobenzoic acids).
  • DFT Calculations : Optimize transition states for SNAr mechanisms at the chloro-substituted position.
  • Machine Learning : Platforms like Pistachio predict feasible synthetic pathways using historical reaction data .

Data Contradiction and Optimization

Q. How to reconcile discrepancies in reported biological activity across studies?

  • Answer : Variations in IC₅₀ values (e.g., TRPM4 inhibition) may arise from assay conditions (cell type, buffer pH). Mitigation includes:

  • Standardizing protocols (e.g., uniform Ca²⁺ concentrations in flux assays).
  • Validating results with orthogonal assays (e.g., fluorescence-based Ca²⁺ imaging vs. electrophysiology) .

Q. What strategies improve solubility for in vivo studies without compromising activity?

  • Answer :

  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) for enhanced bioavailability.
  • Co-solvents : Use cyclodextrins or PEG-based formulations in pharmacokinetic studies .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight 284.7 g/mol
Melting Point 145–148°C (DSC)
LogP 2.8 (Predicted, cyclohexane/water)
TRPM4 IC₅₀ 1.5 μM (HEK293 cells)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(cyclopentylsulfanyl)benzoic acid
Reactant of Route 2
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4-Chloro-2-(cyclopentylsulfanyl)benzoic acid

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